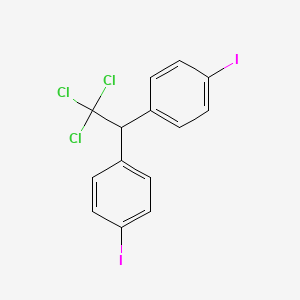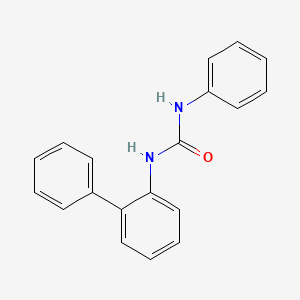
Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene is a complex organic compound with the molecular formula C14H9Cl3I2. It is characterized by the presence of iodine and chlorine atoms, which contribute to its unique chemical properties. This compound is often used in research and industrial applications due to its reactivity and potential for forming various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene typically involves the reaction of 4-iodophenylacetic acid with trichloroacetyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of advanced equipment and optimized reaction conditions ensures high yield and purity. The process may also involve additional steps such as crystallization and recrystallization to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of simpler molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized compounds .
Applications De Recherche Scientifique
1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene involves its interaction with specific molecular targets. The presence of iodine and chlorine atoms allows it to form strong bonds with various substrates. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-iodo-4-(trifluoromethyl)benzene
- 4-iodo-N-(2,2,2-trichloro-1-(4-iodophenyl)ethyl)benzamide
- 2-iodo-N-(2,2,2-trichloro-1-(4-iodophenylamino)ethyl)benzamide
Uniqueness
1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene is unique due to its specific arrangement of iodine and chlorine atoms, which imparts distinct chemical properties. Its reactivity and potential for forming various derivatives make it valuable in research and industrial applications .
Propriétés
Numéro CAS |
3972-13-2 |
|---|---|
Formule moléculaire |
C14H9Cl3I2 |
Poids moléculaire |
537.4 g/mol |
Nom IUPAC |
1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H9Cl3I2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13H |
Clé InChI |
CLPVQCQBVPUQMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)I)C(Cl)(Cl)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-([1,1'-Biphenyl]-4-yloxy)-N'-(furan-2-ylmethylene)propanehydrazide](/img/structure/B11993967.png)

![3-methyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}butanamide](/img/structure/B11993975.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11993977.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993983.png)

![N'-[(E)-(4-isopropylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11994015.png)
![2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol](/img/structure/B11994020.png)


![1H-Benzimidazole, 2-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]-](/img/structure/B11994043.png)
![5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11994044.png)
